molecular formula C10H7Br5O2 B12655919 Pentabromophenyl butyrate CAS No. 83929-71-9

Pentabromophenyl butyrate

Cat. No.: B12655919
CAS No.: 83929-71-9
M. Wt: 558.7 g/mol
InChI Key: HQJQYDVEVAJKDJ-UHFFFAOYSA-N
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Description

Pentabromophenyl butyrate is a chemical compound with the molecular formula C10H7Br5O2 It is an ester derived from butyric acid and pentabromophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentabromophenyl butyrate can be synthesized through the esterification of pentabromophenol with butyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Pentabromophenyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and brominated phenols.

    Reduction: Alcohols and partially de-brominated products.

    Substitution: Various substituted phenyl butyrates depending on the nucleophile used.

Scientific Research Applications

Pentabromophenyl butyrate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of pentabromophenyl butyrate involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can interact with biological molecules, potentially leading to changes in their structure and function. The ester group can undergo hydrolysis, releasing butyric acid, which has known biological effects, including modulation of gene expression and inhibition of histone deacetylases.

Comparison with Similar Compounds

Similar Compounds

    Pentabromophenyl methacrylate: Similar in structure but contains a methacrylate group instead of a butyrate group.

    Pentabromophenol: The parent compound from which pentabromophenyl butyrate is derived.

    Tetrabromobisphenol A: Another brominated compound with flame retardant properties.

Uniqueness

This compound is unique due to its specific ester linkage and high bromine content, which imparts distinct chemical and physical properties

Properties

CAS No.

83929-71-9

Molecular Formula

C10H7Br5O2

Molecular Weight

558.7 g/mol

IUPAC Name

(2,3,4,5,6-pentabromophenyl) butanoate

InChI

InChI=1S/C10H7Br5O2/c1-2-3-4(16)17-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3

InChI Key

HQJQYDVEVAJKDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Origin of Product

United States

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